molecular formula C19H31NO6 B14366219 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene CAS No. 90176-95-7

5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene

Cat. No.: B14366219
CAS No.: 90176-95-7
M. Wt: 369.5 g/mol
InChI Key: UFOCFYBIKDNFBD-UHFFFAOYSA-N
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Description

5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene: is an organic compound with the molecular formula C19H31NO6 This compound is characterized by its complex structure, which includes a nitrobenzene core substituted with dibutoxypropyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-dimethoxy-3-nitrobenzene with 2,2-dibutoxypropane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrobenzene derivative to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The dibutoxypropyl group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the substituent introduced.

    Hydrolysis: The major product is the corresponding alcohol.

Scientific Research Applications

5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibutoxypropyl and dimethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-3-nitrobenzene: Lacks the dibutoxypropyl group, making it less hydrophobic.

    2,2-Dibutoxypropane: Lacks the nitrobenzene core, making it less reactive in redox reactions.

Properties

CAS No.

90176-95-7

Molecular Formula

C19H31NO6

Molecular Weight

369.5 g/mol

IUPAC Name

5-(2,2-dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene

InChI

InChI=1S/C19H31NO6/c1-6-8-10-25-19(3,26-11-9-7-2)14-15-12-16(20(21)22)18(24-5)17(13-15)23-4/h12-13H,6-11,14H2,1-5H3

InChI Key

UFOCFYBIKDNFBD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(CC1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])OCCCC

Origin of Product

United States

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